N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide

LogP Lipophilicity Drug-likeness

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide (CAS 2034534-34-2) is a synthetic heterocyclic small molecule belonging to the pyridazinone class, characterized by a 3-cyclopropyl substituent on the pyridazinone core and an ethyl-linked furan-3-carboxamide side chain (C₁₄H₁₅N₃O₃, MW 273.29 g/mol). The compound is available as a research-grade screening compound (≥95% purity) from the Life Chemicals collection, with catalog pricing from $57 (2 µmol) to $79 (20 µmol).

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 2034534-34-2
Cat. No. B2382342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide
CAS2034534-34-2
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=COC=C3
InChIInChI=1S/C14H15N3O3/c18-13-4-3-12(10-1-2-10)16-17(13)7-6-15-14(19)11-5-8-20-9-11/h3-5,8-10H,1-2,6-7H2,(H,15,19)
InChIKeyCTMMXQGAQCAGLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide (CAS 2034534-34-2): Procurement-Relevant Physicochemical Profile and Structural Identity


N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide (CAS 2034534-34-2) is a synthetic heterocyclic small molecule belonging to the pyridazinone class, characterized by a 3-cyclopropyl substituent on the pyridazinone core and an ethyl-linked furan-3-carboxamide side chain (C₁₄H₁₅N₃O₃, MW 273.29 g/mol) [1]. The compound is available as a research-grade screening compound (≥95% purity) from the Life Chemicals collection, with catalog pricing from $57 (2 µmol) to $79 (20 µmol) [1]. No peer-reviewed biological activity data are publicly available for this specific compound as of the search date; all differentiation evidence presented herein is derived from computed molecular descriptors, structural comparisons with closest analogs, and vendor-verified identity and purity specifications [1].

Why N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide Cannot Be Casually Substituted with Structurally Proximal In-Class Analogs


Substitution of the furan-3-carboxamide moiety with furan-2-carboxamide or phenyl, replacement of the cyclopropyl group with methyl, or introduction of halogen substituents on the furan ring each produce quantifiably distinct physicochemical profiles that alter lipophilicity (Δ LogP 0.45–1.15), hydrogen-bonding capacity (Δ HBA 1), and conformational flexibility (Δ RotBonds 1) [1][2]. In the absence of target-specific SAR, these property differences are the most reliable gatekeepers for compound selection in screening library design, fragment-based discovery, and medicinal chemistry optimization programs where even modest changes in LogP or TPSA can shift a compound across permeability, solubility, or promiscuity thresholds [1][2].

Quantitative Differentiation Evidence: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Intermediate Hydrophobicity Balances Permeability and Solubility vs. Methyl, Phenyl, and Bromo-Furan Analogs

The target compound exhibits a computed Wildman-Crippen LogP of 1.30, positioning it between the significantly less lipophilic methyl analog (LogP 0.84, Δ = −0.46) and the substantially more lipophilic phenyl analog (LogP 2.45, Δ = +1.15) and 5-bromo-furan-2 analog (LogP 2.25, Δ = +0.95) [1]. The furan-2 positional isomer shares an identical LogP (1.30) due to equivalent atom-type composition but differs in three-dimensional electrostatic potential distribution, which cannot be captured by 2D LogP alone [1]. An intermediate LogP in the 1–3 range is generally associated with balanced aqueous solubility and passive membrane permeability, whereas LogP values below 1 risk poor membrane penetration and values above 2.5 increase the probability of poor solubility, promiscuous protein binding, and rapid metabolic clearance [1].

LogP Lipophilicity Drug-likeness Permeability Solubility

Topological Polar Surface Area (TPSA) Differentiation: Higher TPSA Favors Aqueous Solubility Over BBB Penetration vs. Phenyl Analog

The target compound has a computed TPSA of 77.3 Ų, which is 10.8 Ų higher than the phenyl analog (TPSA = 66.5 Ų) due to the additional oxygen atom in the furan ring contributing to polar surface area [1]. The furan-2 isomer and methyl analog share the same TPSA (77.3 Ų) as the target, while the 5-bromo-furan-2 analog also retains TPSA = 77.3 Ų because bromine does not contribute to TPSA [1]. Compounds with TPSA > 75 Ų are generally predicted to have reduced blood-brain barrier penetration (BBB permeation typically requires TPSA < 70–75 Ų) but improved aqueous solubility and oral absorption potential [1]. The phenyl analog, with TPSA = 66.5 Ų, lies closer to the BBB-permeable range, which may be desirable or undesirable depending on the therapeutic target.

TPSA Polar Surface Area BBB penetration Oral absorption Solubility

Hydrogen Bond Acceptor Count Differentiation: One Additional HBA vs. Phenyl Analog Enables Distinct Intermolecular Interaction Potential

The target compound possesses 4 hydrogen bond acceptors (HBA), one more than the phenyl analog (HBA = 3), due to the furan ring oxygen [1]. All other comparators—furan-2 isomer, methyl analog, and 5-bromo-furan-2 analog—also have HBA = 4 [1]. Hydrogen bond acceptor count directly influences a compound's capacity to form specific, directional interactions with protein targets, and the presence of an additional HBA can be critical for achieving target selectivity where a hydrogen bond to a specific backbone or side-chain residue is required. In fragment-based screening, each additional HBA expands the pharmacophoric interaction space but also increases desolvation penalty, necessitating careful optimization.

Hydrogen bond acceptor HBA Ligand efficiency Binding interactions Medicinal chemistry

Rotatable Bond Count Differentiation: Increased Conformational Flexibility vs. Methyl Analog Impacts Entropic Binding Penalty

The target compound has 5 rotatable bonds, one more than the methyl analog (RotBonds = 4) because the cyclopropyl group effectively contributes a rotatable bond through the ring-to-core connection while the methyl group directly attached to the pyridazinone core does not [1]. All other comparators—furan-2 isomer, phenyl analog, and 5-bromo-furan-2 analog—have RotBonds = 5 [1]. Each additional rotatable bond increases the conformational entropy penalty upon binding (estimated at ~0.5–1.0 kcal/mol per frozen bond), which can reduce binding affinity unless compensated by favorable enthalpic interactions. Conversely, higher rotatable bond count can enable induced-fit binding to flexible protein pockets.

Rotatable bonds Conformational flexibility Entropy Ligand binding Drug design

Cyclopropyl Substituent: Class-Level Inference for Enhanced Metabolic Stability vs. Methyl-Substituted Pyridazinone Analogs

The 3-cyclopropyl substituent on the pyridazinone core distinguishes the target compound from the corresponding 3-methyl analog. In medicinal chemistry, the cyclopropyl group is a well-established structural motif that can reduce cytochrome P450-mediated oxidative metabolism at adjacent positions, owing to its unique combination of ring strain, sp³ character, and resistance to certain oxidative pathways that readily metabolize alkyl groups [1]. While no direct metabolic stability data comparing the target compound with its methyl analog are publicly available, class-level evidence across diverse chemotypes—including pyridazinones, pyrazoles, and pyrimidines—consistently demonstrates that cyclopropyl substitution at heterocyclic C-3 positions confers improved metabolic half-life relative to methyl substitution [1]. This class-level inference is relevant for procurement in lead optimization campaigns where metabolic soft spots at the pyridazinone 3-position are anticipated.

Cyclopropyl Metabolic stability CYP oxidation Bioisostere Lead optimization

Commercial Availability and Procurement Cost-Efficiency vs. Custom Synthesis of Structural Analogs

The target compound is commercially available off-the-shelf from the Life Chemicals screening collection at catalog prices of $57 (2 µmol), $63 (5 µmol), $69 (10 µmol), $79 (20 µmol), and $114 (1 mg) [1]. In contrast, custom synthesis of closely related analogs (e.g., the furan-2 isomer, phenyl analog, or 5-bromo-furan-2 analog) from contract research organizations typically costs $500–$2,000 for milligram quantities, with lead times of 4–8 weeks . This represents a >10-fold cost advantage and immediate availability for the target compound, enabling rapid initiation of screening campaigns without the delays and uncertainty associated with de novo synthesis of comparators.

Procurement Cost efficiency Screening library Commercial availability Custom synthesis

Optimal Application Scenarios for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide Based on Differentiated Property Profile


Diversity-Oriented Screening Library Design Requiring Balanced Intermediate Lipophilicity

The target compound's computed LogP of 1.30 positions it in the 'sweet spot' for drug-like screening collections (LogP 1–3), providing balanced solubility and permeability without the ADMET risks associated with high-logP analogs (phenyl analog, LogP 2.45) or the permeability concerns of low-logP analogs (methyl analog, LogP 0.84) [1]. Screening library curators seeking compounds with intermediate lipophilicity should prioritize this compound over its logP-extreme structural neighbors.

Peripheral Target Drug Discovery Programs Requiring Restricted CNS Penetration

With a TPSA of 77.3 Ų—above the typical BBB-permeable threshold of ~70–75 Ų—the target compound is structurally predisposed toward lower CNS penetration compared to the phenyl analog (TPSA 66.5 Ų) [1]. Medicinal chemistry programs targeting peripheral kinases, inflammatory pathways, or oncology indications where CNS exclusion is desired should preferentially select the target compound over the more BBB-permeable phenyl analog.

Fragment-Based or Structure-Guided Lead Discovery Where Hydrogen Bond Acceptor Geometry Is Critical

The furan-3-carboxamide moiety provides a distinct hydrogen bond acceptor (HBA = 4) and a directional carbonyl-furan electrostatic profile that differs from the furan-2 isomer despite identical 2D descriptors [1]. For crystallography or docking-driven programs where the spatial orientation of hydrogen bond acceptors determines binding pose and selectivity, both furan positional isomers should ideally be procured and tested in parallel, but the furan-3 variant offers geometric complementarity distinct from the more common furan-2 scaffold.

Rapid Hit Confirmation and Preliminary SAR with Immediate Compound Availability

The target compound's off-the-shelf availability from Life Chemicals at $57 (2 µmol) enables same-week hit confirmation experiments, whereas custom synthesis of structural analogs incurs >$500 costs and 4–8 week delays [1]. For academic screening groups and biotech startups operating under tight timelines and budgets, procuring the target compound first—then ordering custom analogs only if activity is confirmed—represents the most resource-efficient workflow.

Quote Request

Request a Quote for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.